Lysidine

Description

Structure

3D Structure

Properties

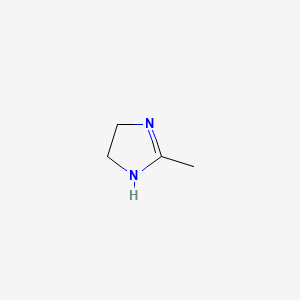

IUPAC Name |

2-methyl-4,5-dihydro-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2/c1-4-5-2-3-6-4/h2-3H2,1H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWSLLSXLURJCDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2060204 | |

| Record name | 1H-Imidazole, 4,5-dihydro-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

534-26-9 | |

| Record name | 2-Methylimidazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=534-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lysidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000534269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazole, 4,5-dihydro-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Imidazole, 4,5-dihydro-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dihydro-2-methyl-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.816 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LYSIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/987F50E3PE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Pivotal Role of Lysidine in Transfer RNA: A Technical Guide to its Function and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lysidine (k²C), a post-transcriptional modification of cytidine (B196190) at the wobble position (C34) of the anticodon in bacterial isoleucyl-tRNA (tRNAIle), is indispensable for the accurate decoding of the genetic code. This hypermodified nucleoside effectively reprograms the tRNA's specificity, enabling it to recognize the AUA codon for isoleucine while preventing misreading of the AUG methionine codon. This critical function is executed by the enzyme tRNAIle-lysidine synthetase (TilS), a unique enzyme essential for the viability of many bacterial species and thus a promising target for novel antimicrobial agents. This technical guide provides an in-depth exploration of the multifaceted role of this compound in tRNA, including its biosynthesis, its impact on codon recognition and aminoacylation, and detailed methodologies for its study.

Introduction

The fidelity of protein synthesis relies on the precise interaction between the messenger RNA (mRNA) codon and the transfer RNA (tRNA) anticodon. Post-transcriptional modifications of tRNA nucleosides, particularly at the wobble position of the anticodon, play a crucial role in modulating and ensuring this accuracy. In eubacteria, the AUA codon for isoleucine presents a unique challenge. A standard Watson-Crick pairing with a UAU anticodon would also allow for wobble pairing with the AUG methionine codon, leading to unacceptable error rates in protein synthesis. To circumvent this, bacteria have evolved a sophisticated mechanism involving the modification of a cytidine at the wobble position of tRNAIle with a CAU anticodon into this compound (2-lysyl-cytidine).

This modification has a profound dual effect: it alters the codon recognition specificity of the tRNA from AUG to AUA and simultaneously switches its amino acid acceptance from methionine to isoleucine.[1][2][3] The enzyme responsible for this vital transformation is tRNAIle-lysidine synthetase (TilS).[2][3][4] This guide will delve into the molecular mechanisms underpinning the function of this compound, the enzymatic machinery responsible for its synthesis, and the experimental approaches used to investigate this fascinating aspect of molecular biology.

The Biosynthesis of this compound

This compound is synthesized directly on the precursor tRNAIle (pre-tRNAIle2) by the enzyme tRNAIle-lysidine synthetase (TilS).[5] This modification occurs in a two-step reaction that utilizes L-lysine and ATP as substrates.[2][3][6]

The overall reaction is as follows:

ATP + L-lysine + cytidine³⁴-tRNAIle → AMP + PPi + this compound³⁴-tRNAIle

Biochemical studies have revealed that the synthesis of this compound involves an adenylated tRNA intermediate.[2][3][6] TilS first activates the C2-oxo group of the cytidine at position 34 by transferring an AMP moiety from ATP. Subsequently, the ε-amino group of a lysine (B10760008) molecule attacks the activated carbon, leading to the formation of this compound and the release of AMP.

References

- 1. The Catalytic Flexibility of tRNAIle-lysidine Synthetase Can Generate Alternative tRNA Substrates for Isoleucyl-tRNA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and characterization of tRNAIle this compound synthetase (TilS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. TRNAIle-lysidine synthase - Wikipedia [en.wikipedia.org]

- 5. Modomics - A Database of RNA Modifications [genesilico.pl]

- 6. molecular mechanism of this compound synthesis that determines tRNA identity and codon recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Lysidine Modification in Bacterial tRNA

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lysidine (L), or 2-lysyl-cytidine, is a critical post-transcriptional modification found at the wobble position (C34) of the bacterial isoleucine-specific transfer RNA (tRNAIle) that recognizes the AUA codon. This modification is essential for bacterial viability as it ensures the correct decoding of the AUA codon as isoleucine and prevents its misreading as methionine. The synthesis of this compound is catalyzed by the enzyme tRNAIle-lysidine synthetase (TilS), a highly conserved protein in bacteria, making it a promising target for the development of novel antibacterial agents. This guide provides a comprehensive overview of the biosynthesis, function, and significance of this compound modification, along with detailed experimental protocols for its study and quantitative data on enzyme kinetics and its impact on translational fidelity.

Introduction to this compound Modification

In the bacterial decoding system, the AUA codon presents a unique challenge. The canonical wobble base pairing rules would predict that a tRNA with a CAU anticodon, which is used for methionine (AUG codon), could also recognize AUA. To prevent this misreading, bacteria have evolved a sophisticated mechanism involving the modification of the cytidine (B196190) at the wobble position of tRNAIle.[1][2][3] This modification, the addition of a lysine (B10760008) moiety to C34, creates the hypermodified nucleoside this compound.[4]

The presence of this compound at the anticodon loop has two profound and essential consequences:

-

Codon Specificity Switch: this compound restricts the pairing of the anticodon to adenosine (B11128) (A) in the third position of the codon, thereby enabling the specific recognition of the AUA isoleucine codon while preventing the recognition of the AUG methionine codon.[5][6]

-

Aminoacylation Identity Switch: The modification of C34 to this compound alters the identity of the tRNA, making it a substrate for isoleucyl-tRNA synthetase (IleRS) and no longer a substrate for methionyl-tRNA synthetase (MetRS).[2][7]

This dual-function modification is indispensable for the accurate translation of genetic information and the maintenance of proteome integrity in bacteria. The enzyme responsible for this vital modification is tRNAIle-lysidine synthetase (TilS).[8][9]

The Master Enzyme: tRNAIle-lysidine Synthetase (TilS)

TilS is the sole enzyme responsible for the ATP- and lysine-dependent synthesis of this compound on tRNAIle.[8][10] It is a highly conserved enzyme across the bacterial kingdom, highlighting its fundamental role in bacterial physiology. The absence or inhibition of TilS function leads to defects in protein synthesis and is lethal for most bacteria, making it an attractive target for the development of broad-spectrum antibiotics.[3][7]

Enzymatic Reaction

The synthesis of this compound by TilS is a two-step reaction that involves an adenylated tRNA intermediate.[1][11][12]

-

Adenylation of tRNA: TilS utilizes ATP to adenylate the C2 carbon of the cytidine at position 34 of the precursor tRNAIle. This activation step is crucial for the subsequent nucleophilic attack.

-

Lysine Addition: A lysine molecule then attacks the activated C2 carbon, leading to the formation of this compound and the release of AMP.

Substrate Recognition and Specificity

TilS exhibits remarkable specificity for its tRNA substrate, distinguishing the precursor tRNAIle from the structurally similar tRNAMet, both of which possess a CAU anticodon. This discrimination is achieved through the recognition of specific identity elements on the tRNA molecule, including the anticodon loop, the anticodon stem, and the acceptor stem.[1][11] This ensures that only the correct tRNA is modified, preventing the erroneous conversion of tRNAMet.

Functional Consequences of this compound Modification

The modification of C34 to this compound is a pivotal event that profoundly impacts protein synthesis in bacteria.

Ensuring Translational Fidelity

The primary function of this compound is to ensure the accurate decoding of the AUA codon. In the absence of this compound, the unmodified tRNAIle with a CAU anticodon can be mischarged with methionine by MetRS and can misread the AUG codon. Conversely, the AUA codon can be misread by tRNAMet. The presence of this compound enforces the correct codon-anticodon pairing, thereby maintaining the fidelity of translation.[5][13]

Impact on Bacterial Viability and Growth

Due to its critical role in accurate protein synthesis, the TilS enzyme and the this compound modification are essential for the viability of most bacteria.[14] Deletion or inactivation of the tilS gene leads to a severe growth defect or lethality, particularly in bacteria with a high frequency of AUA codons in essential genes.[3] However, some bacteria can survive without TilS through suppressor mutations, such as a change in the anticodon of another tRNAIle to UAU, which can then decode the AUA codon, albeit sometimes with reduced efficiency and potential for misreading the AUG codon.[7][13]

Quantitative Data

Comparative Kinetics of TilS Orthologs

The catalytic efficiency of TilS varies across different bacterial species. This variation does not always correlate directly with the frequency of AUA codon usage. The following table summarizes the kinetic parameters for TilS orthologs from several bacteria.

| Bacterial Species | AUA Codon Frequency (per 1000 codons) | TilS kobs/KM (nM-1min-1) |

| Escherichia coli | 4.9 | 1.3 ± 0.2 |

| Burkholderia cenocepacia | 0.6 | 0.005 ± 0.001 |

| Pseudomonas aeruginosa | 1.3 | 0.02 ± 0.004 |

| Geobacillus kaustophilus | 11.2 | 1.1 ± 0.1 |

Data adapted from Muraski et al., 2025.[1]

Impact of this compound Absence on Translational Fidelity

The absence of this compound leads to misreading of the AUA codon, primarily as methionine. While precise, universally applicable quantification of this misincorporation is challenging and can vary depending on the bacterial species and experimental conditions, studies have demonstrated this phenomenon. For instance, in Escherichia coli, the misreading of the AUA codon in the absence of a functional TilS pathway can occur, leading to the incorporation of methionine instead of isoleucine.[15][16] The frequency of such errors is influenced by the competition between the near-cognate tRNAMet and the unmodified tRNAIle at the ribosome.[15]

| Condition | Codon | Misincorporated Amino Acid | Observed Frequency |

| Absence of this compound | AUA | Methionine | Low but detectable |

| Suppressor Mutant (tilS knockout with tRNAIle1 G34U mutation) | AUA | Isoleucine (correct) | Predominant |

| Suppressor Mutant (tilS knockout with tRNAIle1 G34U mutation) | AUG | Isoleucine (misreading) | Weakly detected |

Qualitative summary based on findings from Kramer & Farabaugh, 2007 and Köhrer et al., 2014.[13][15]

Experimental Protocols

The study of this compound modification involves a series of specialized techniques to isolate and analyze tRNA and to characterize the activity of the TilS enzyme.

Workflow for this compound Modification Analysis

Detailed Methodologies

5.2.1. Isolation of Total tRNA from Bacteria

-

Cell Culture and Harvest: Grow bacterial cells in the appropriate medium to the desired optical density (e.g., mid-log phase). Harvest cells by centrifugation.

-

Lysis: Resuspend the cell pellet in a suitable buffer and lyse the cells using methods such as sonication or a French press.

-

Phenol-Chloroform Extraction: Extract total RNA from the cell lysate using an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1). Centrifuge to separate the phases and collect the aqueous phase containing the RNA.

-

Ethanol (B145695) Precipitation: Precipitate the RNA from the aqueous phase by adding ethanol and salt (e.g., sodium acetate) and incubating at low temperature.

-

tRNA Enrichment: Separate tRNA from larger RNA species (rRNA, mRNA) by anion-exchange chromatography (e.g., DEAE-cellulose column) or size-exclusion chromatography.

5.2.2. HPLC Analysis of Modified Nucleosides

-

Enzymatic Digestion: Digest the purified tRNA to its constituent nucleosides using a combination of enzymes such as nuclease P1 and bacterial alkaline phosphatase.

-

HPLC Separation: Separate the resulting nucleosides by reversed-phase high-performance liquid chromatography (HPLC) on a C18 column. Use a gradient of a suitable buffer system (e.g., ammonium (B1175870) acetate (B1210297) and acetonitrile) to elute the nucleosides.

-

Detection and Quantification: Detect the nucleosides using a UV detector. Identify and quantify this compound by comparing its retention time and UV spectrum to a known standard.

5.2.3. Mass Spectrometry for this compound Identification

-

LC-MS/MS Analysis: Couple the HPLC system to a mass spectrometer (LC-MS/MS) for more definitive identification and quantification.

-

Fragmentation Analysis: Fragment the parent ion corresponding to the mass of this compound and analyze the resulting daughter ions. The fragmentation pattern provides a unique signature for the identification of the modified nucleoside.

-

Quantitative Analysis: Use techniques like selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for accurate quantification of this compound in the sample.

5.2.4. In Vitro TilS Activity Assay

-

Expression and Purification of TilS: Clone the tilS gene into an expression vector and overexpress the recombinant protein in E. coli. Purify the His-tagged TilS protein using affinity chromatography (e.g., Ni-NTA resin).

-

In Vitro Transcription of tRNAIle: Synthesize the precursor tRNAIle substrate using in vitro transcription with T7 RNA polymerase from a DNA template.

-

Enzymatic Reaction: Set up a reaction mixture containing the purified TilS enzyme, in vitro transcribed tRNAIle, ATP, L-lysine (which can be radiolabeled for detection), and a suitable buffer.

-

Analysis of Modification: Analyze the formation of this compound in the tRNA product by HPLC, mass spectrometry, or by detecting the incorporation of radiolabeled lysine into the tRNA.

TilS as a Target for Drug Development

The essential nature and high conservation of TilS in bacteria, coupled with its absence in humans, make it an excellent target for the development of novel antibacterial drugs. Inhibitors of TilS would disrupt protein synthesis, leading to bacterial cell death. High-throughput screening campaigns have been initiated to identify small molecule inhibitors of TilS, and several promising lead compounds have been discovered. Further development of these inhibitors could provide a new class of antibiotics to combat the growing threat of antibiotic resistance.

Conclusion

The this compound modification of bacterial tRNAIle is a fascinating and vital aspect of bacterial genetics and physiology. It represents an elegant solution to the challenge of accurately decoding the AUA codon. The enzyme responsible, TilS, is a key player in maintaining translational fidelity and is a promising target for future antibacterial therapies. A thorough understanding of the biosynthesis, function, and enzymatic kinetics of this compound modification, as provided in this guide, is crucial for researchers in microbiology, molecular biology, and drug development who aim to further unravel the complexities of bacterial translation and exploit this knowledge for therapeutic benefit.

References

- 1. The bacterial tRNA-modifying enzyme tRNAIle this compound synthetase is genetically conserved but catalytically variable - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Decoding system for the AUA codon by tRNAIle with the UAU anticodon in Mycoplasma mobile - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sense codon emancipation for proteome-wide incorporation of noncanonical amino acids: rare isoleucine codon AUA as a target for genetic code expansion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The influence of hypermodified nucleosides this compound and t6A to recognize the AUA codon instead of AUG: a molecular dynamics simulation study - Integrative Biology (RSC Publishing) [pubs.rsc.org]

- 6. Discovery and characterization of tRNAIle this compound synthetase (TilS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Convergent evolution of AUA decoding in bacteria and archaea - PMC [pmc.ncbi.nlm.nih.gov]

- 8. longdom.org [longdom.org]

- 9. MS-READ: Quantitative Measurement of Amino Acid Incorporation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Initiation of translation at an AUA codon for an archaebacterial protein gene expressed in E.coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. molecular mechanism of this compound synthesis that determines tRNA identity and codon recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. academic.oup.com [academic.oup.com]

- 14. Adaptation to Overflow Metabolism by Mutations That Impair tRNA Modification in Experimentally Evolved Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The frequency of translational misreading errors in E. coli is largely determined by tRNA competition - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Codon usage, transfer RNA availability and mistranslation in amino acid starved bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Structure and Chemical Properties of Lysidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the modified nucleoside lysidine, focusing on its chemical structure, properties, and biological significance. The information is tailored for professionals in research, science, and drug development who are interested in the fields of molecular biology, biochemistry, and antibiotic development.

Chemical Structure and Identification

This compound (k²C), a modified cytidine (B196190) nucleoside, plays a crucial role in ensuring the fidelity of protein synthesis in bacteria.[1][2] It is found at the wobble position (position 34) of the anticodon of tRNAIle, where it is essential for the correct decoding of the AUA codon as isoleucine.[1][2]

The chemical structure of this compound is characterized by the attachment of a lysine (B10760008) amino acid to the C2 position of the cytidine base.[3] This modification fundamentally alters the base-pairing properties of the original cytidine.

| Identifier | Value |

| IUPAC Name | 2-Amino-6-[4-amino-1-(3,4-dihydroxy-5-hydroxymethyloxolan-2-yl)-1H-pyrimidin-2-ylideneamino]hexanoic acid |

| Other Names | 2-lysyl-cytidine, k²C, 4-Amino-2-(N(6)-lysino)-1-ribofuranosylpyrimidine |

| CAS Number | 144796-96-3 |

| Molecular Formula | C₁₅H₂₅N₅O₆ |

| SMILES | OC[C@H]1O--INVALID-LINK--C(O)=O">C@@H--INVALID-LINK--[C@@H]1O |

Chemical Properties

The unique chemical properties of this compound are central to its biological function. The presence of the lysine moiety introduces a positive charge and alters the hydrogen bonding capabilities of the nucleobase.

| Property | Value/Description |

| Molar Mass | 371.39 g/mol [4] |

| pKa | Specific pKa values for this compound are not readily available in the literature. However, the molecule contains multiple ionizable groups: the α-amino group and carboxyl group of the lysine moiety, and the amino group on the pyrimidine (B1678525) ring. The pKa of the ε-amino group of a lysine residue in a peptide is typically around 10.5. The pKa values of the amino and carboxyl groups of free lysine are approximately 9.0 and 2.2, respectively. The pKa of the N3 of cytidine is around 4.2. The overall charge and protonation state of this compound will be pH-dependent. |

| Solubility | This compound is highly soluble in water due to its polar nature, arising from the ribose sugar, the amino and carboxyl groups of the lysine moiety, and the pyrimidine ring.[3] Quantitative solubility data is not readily available. It is expected to have limited solubility in nonpolar organic solvents. |

| Stability | This compound is generally stable under physiological conditions. However, it may be susceptible to degradation at extreme pH values or high temperatures.[3] One study noted that the nucleoside is stable at pH 1 and 12.[5] |

| Reactivity | The primary reactivity of this compound in a biological context is its formation via an enzymatic reaction catalyzed by tRNAIle-lysidine synthetase (TilS). The lysine moiety provides reactive sites, including the α-amino and carboxyl groups, which can participate in chemical reactions. |

Biological Role and Significance

The modification of cytidine to this compound is a critical step in bacterial protein synthesis. It serves two primary functions:

-

Codon Recognition: this compound at the wobble position of the tRNAIle anticodon enables the recognition of the AUA codon for isoleucine. The unmodified tRNA with a CAU anticodon would recognize the AUG codon for methionine. This modification thus prevents the misincorporation of methionine at isoleucine codons.[1][2]

-

Aminoacylation Specificity: The presence of this compound is a key identity element for the correct aminoacylation of tRNAIle by isoleucyl-tRNA synthetase (IleRS). The unmodified tRNA is a substrate for methionyl-tRNA synthetase (MetRS).[3]

The enzyme responsible for this modification, tRNAIle-lysidine synthetase (TilS), is essential for bacterial viability, making it a potential target for the development of novel antibiotics.[6]

Experimental Protocols

Enzymatic Synthesis of this compound (In Vitro Lysidinylation Assay)

This protocol describes a general method for the in vitro synthesis of this compound on a tRNAIle transcript using purified TilS enzyme.

Materials:

-

Purified recombinant tRNAIle-lysidine synthetase (TilS)

-

In vitro transcribed tRNAIle

-

ATP (Adenosine triphosphate)

-

L-lysine

-

Reaction Buffer: 100 mM Tris-HCl (pH 7.8-9.0), 10 mM MgCl₂, 10 mM KCl, 10 mM DTT

-

[¹⁴C]-L-lysine (for radiolabeling and detection)

-

Equipment for incubation, ethanol (B145695) precipitation, and scintillation counting or HPLC analysis.

Procedure:

-

tRNA Annealing: Anneal the tRNAIle transcript by heating to 80°C for 5 minutes, followed by the addition of MgCl₂ to a final concentration of 10 mM and slow cooling to room temperature.

-

Reaction Setup: Prepare the reaction mixture in the reaction buffer. The final concentrations of the components can be optimized but a representative reaction could contain:

-

2 mM ATP

-

10 µM tRNAIle transcript

-

250-4000 µM L-lysine (including a tracer amount of [¹⁴C]-L-lysine)

-

0.1-1 µM TilS enzyme

-

-

Incubation: Incubate the reaction mixture at a temperature optimal for the specific TilS enzyme (e.g., 37°C for E. coli TilS or 60°C for thermophilic organisms). The incubation time can range from 10 minutes to several hours, depending on the enzyme concentration and desired yield.

-

Reaction Quenching and tRNA Precipitation: Stop the reaction by adding a solution like 10% trichloroacetic acid (TCA). Precipitate the tRNA by adding ethanol and centrifuging.

-

Analysis: The incorporation of [¹⁴C]-L-lysine into the tRNA can be quantified by scintillation counting of the precipitated tRNA. Alternatively, the modified tRNA can be digested into nucleosides and analyzed by HPLC to detect the formation of this compound.

Chemical Synthesis of this compound

A chemical synthesis route for this compound starting from cytidine has been described. This process involves multiple steps and requires expertise in organic synthesis. A summary of a published method is provided below.

Key Steps:

-

Protection of Ribose Hydroxyls: The hydroxyl groups of the ribose moiety of cytidine are protected, for example, as acetonide or silyl (B83357) ethers.

-

Activation of the C2 Carbonyl: The C2 carbonyl group of the protected cytidine is activated for nucleophilic attack. This can be achieved by converting it to a more reactive species.

-

Nucleophilic Addition of Protected Lysine: A protected lysine derivative, where the α-amino and carboxyl groups are protected, is reacted with the activated cytidine derivative.

-

Deprotection: All protecting groups on the ribose, lysine, and pyrimidine base are removed to yield this compound.

-

Purification: The final product is purified using chromatographic techniques such as HPLC.

For a detailed protocol, refer to the primary literature on the chemical synthesis of this compound and its analogs.

Analysis of this compound by High-Performance Liquid Chromatography (HPLC)

HPLC is a common method for the detection and quantification of modified nucleosides, including this compound.

General Protocol:

-

Sample Preparation:

-

From tRNA: Isolate and purify the tRNA containing this compound. Digest the tRNA to its constituent nucleosides using enzymes such as nuclease P1 and bacterial alkaline phosphatase.

-

From Synthesis Reaction: Directly analyze the reaction mixture after appropriate dilution and filtration.

-

-

HPLC System: A standard HPLC system with a UV detector is used.

-

Column: A reverse-phase C18 column is typically employed for the separation of nucleosides.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly used. The exact gradient will need to be optimized for the specific separation.

-

Detection: this compound can be detected by its UV absorbance, typically monitored at around 260 nm.

-

Quantification: The amount of this compound can be quantified by comparing the peak area to that of a known standard.

Visualizations

Enzymatic Synthesis of this compound and its Role in Translation

Caption: Enzymatic synthesis of this compound by TilS and its crucial role in shifting tRNA identity for accurate translation.

General Workflow for HPLC Analysis of this compound

Caption: A generalized workflow for the analysis and quantification of this compound using High-Performance Liquid Chromatography.

References

- 1. molecular mechanism of this compound synthesis that determines tRNA identity and codon recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery and characterization of tRNAIle this compound synthetase (TilS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Buy this compound (EVT-274253) | 534-26-9 [evitachem.com]

- 4. This compound (nucleoside) - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of ATP-Competitive Inhibitors of tRNAIle this compound Synthetase (TilS) by High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to tRNAIle-lysidine Synthetase (TilS) Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

tRNAIle-lysidine synthetase (TilS) is a crucial enzyme in bacteria, responsible for the post-transcriptional modification of tRNAIle2. This modification, the formation of lysidine at the wobble position of the anticodon, is essential for the accurate translation of the AUA codon as isoleucine. Without this modification, the AUA codon would be misread as methionine, leading to widespread errors in protein synthesis and ultimately, cell death. This essential role makes TilS a promising target for the development of novel broad-spectrum antibiotics. This technical guide provides a comprehensive overview of TilS function, including its catalytic mechanism, substrate recognition, and kinetic parameters. Detailed experimental protocols for the study of TilS and its activity are also provided, alongside visualizations of key processes to facilitate a deeper understanding of this vital bacterial enzyme.

Core Function and Significance

In the bacterial decoding system, the accurate translation of the genetic code is paramount for cellular viability. The AUA codon presents a particular challenge, as the canonical wobble pairing rules would allow a tRNA with a UAU anticodon to recognize it, but this could also lead to the misreading of the AUG methionine codon. Bacteria have evolved a unique solution to this problem in the form of tRNAIle-lysidine synthetase (TilS).

TilS is an essential enzyme that catalyzes the formation of this compound (L), a 2-lysyl-cytidine modification, at the C34 wobble position of the tRNAIle2 that possesses a CAU anticodon.[1][2] This single modification has a profound impact on tRNA identity, effectively switching its amino acid specificity from methionine to isoleucine and ensuring the correct decoding of the AUA codon as isoleucine.[3][4] The gene encoding TilS, tilS (also known as yacA), is highly conserved across a wide range of bacterial species, highlighting its fundamental importance.[5] Consequently, the absence of TilS is lethal in bacteria such as Escherichia coli, making it an attractive target for the development of novel antimicrobial agents.[4][5]

Catalytic Mechanism of TilS

The synthesis of this compound by TilS is an ATP-dependent process that utilizes L-lysine as a substrate.[6] The reaction proceeds through a two-step mechanism involving an adenylated tRNA intermediate.[6]

Step 1: tRNA Adenylation TilS first activates the C2-oxo group of the cytidine (B196190) at position 34 of the tRNAIle2 by transferring an AMP moiety from ATP. This results in the formation of an adenylated tRNA intermediate and the release of pyrophosphate (PPi).

Step 2: Lysine (B10760008) Attack and this compound Formation The ε-amino group of a lysine molecule then performs a nucleophilic attack on the C2 position of the adenylated cytidine. This leads to the displacement of AMP and the formation of a covalent bond between the lysine and the cytidine, creating the this compound residue.

The overall enzymatic reaction can be summarized as follows: ATP + L-lysine + tRNAIle2(C34) → AMP + PPi + tRNAIle2(L34)

Substrate Recognition

TilS exhibits remarkable specificity for its cognate tRNAIle2 substrate, distinguishing it from the structurally similar tRNAfMet, which also possesses a CAU anticodon.[6] This discrimination is achieved through the recognition of specific identity elements within the tRNA structure. In E. coli, these include determinants in the acceptor stem and the anticodon loop.[6] The enzyme makes extensive contact with the L-shaped tRNA molecule, ensuring precise positioning of the C34 for modification.[6]

Quantitative Data

The kinetic parameters of TilS have been characterized for several bacterial species. A summary of available data is presented below. These values are essential for comparative studies and for the in vitro evaluation of potential inhibitors.

| Organism | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Aquifex aeolicus | ATP | 150 ± 20 | 0.20 ± 0.01 | 1.3 x 103 | [N/A] |

| L-lysine | 560 ± 80 | 0.19 ± 0.01 | 3.4 x 102 | [N/A] | |

| tRNAIle2 | 1.9 ± 0.2 | 0.21 ± 0.01 | 1.1 x 105 | [N/A] | |

| Escherichia coli | tRNAIle2 | ~2.0 | ~0.2 | ~1.0 x 105 | [5] |

Note: The kinetic parameters for E. coli TilS are estimated based on comparative activity data and may vary depending on the specific experimental conditions.

Experimental Protocols

The study of TilS function and the screening for its inhibitors require robust in vitro assays. Below are detailed methodologies for key experiments.

Recombinant TilS Protein Expression and Purification (His-tag)

This protocol describes the expression and purification of N-terminally His-tagged TilS from E. coli.

Workflow Diagram:

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector containing the tilS gene with an N-terminal 6xHis-tag (e.g., pET-28a)

-

LB broth and agar (B569324) plates with appropriate antibiotic

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme

-

Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole

-

Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole

-

Dialysis Buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 50% glycerol

-

Ni-NTA agarose (B213101) resin

-

Sonciator

-

Centrifuge

-

Chromatography column

Procedure:

-

Transform the TilS expression vector into E. coli BL21(DE3) cells and select for transformants on an LB agar plate containing the appropriate antibiotic.

-

Inoculate a single colony into 50 mL of LB broth with antibiotic and grow overnight at 37°C with shaking.

-

The next day, inoculate 1 L of LB broth with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow the culture for 4-6 hours at 30°C.

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer and incubate on ice for 30 minutes.

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

-

Equilibrate the Ni-NTA agarose resin with Lysis Buffer.

-

Load the clarified lysate onto the equilibrated Ni-NTA column.

-

Wash the column with 10 column volumes of Wash Buffer to remove unbound proteins.

-

Elute the His-tagged TilS protein with 5 column volumes of Elution Buffer.

-

Collect fractions and analyze by SDS-PAGE to identify fractions containing the purified protein.

-

Pool the fractions containing pure TilS and dialyze against Dialysis Buffer overnight at 4°C.

-

Determine the protein concentration, aliquot, and store at -80°C.

In Vitro Transcription of tRNAIle2

This protocol describes the synthesis of tRNAIle2 transcript using T7 RNA polymerase.

Materials:

-

Linearized DNA template containing the tRNAIle2 gene downstream of a T7 promoter

-

T7 RNA Polymerase

-

10x Transcription Buffer (400 mM Tris-HCl pH 7.9, 60 mM MgCl2, 20 mM spermidine, 100 mM DTT)

-

rNTP mix (10 mM each of ATP, CTP, GTP, UTP)

-

RNase Inhibitor

-

DNase I (RNase-free)

-

Phenol:Chloroform:Isoamyl alcohol (25:24:1)

-

Ethanol (B145695) and 3 M Sodium Acetate (B1210297), pH 5.2

-

Urea-polyacrylamide gel (8 M urea, 10-12% acrylamide)

Procedure:

-

Set up the transcription reaction on ice as follows (for a 100 µL reaction):

-

Linearized DNA template (1-2 µg)

-

10x Transcription Buffer (10 µL)

-

rNTP mix (10 µL)

-

RNase Inhibitor (1 µL)

-

T7 RNA Polymerase (2 µL)

-

Nuclease-free water to 100 µL

-

-

Incubate the reaction at 37°C for 2-4 hours.

-

Add 1 µL of DNase I and incubate at 37°C for 15 minutes to digest the DNA template.

-

Stop the reaction by adding 100 µL of phenol:chloroform:isoamyl alcohol, vortex, and centrifuge to separate the phases.

-

Transfer the aqueous (upper) phase to a new tube and precipitate the RNA by adding 10 µL of 3 M sodium acetate and 250 µL of cold 100% ethanol. Incubate at -20°C for at least 1 hour.

-

Centrifuge at maximum speed for 30 minutes at 4°C to pellet the RNA.

-

Wash the pellet with 70% ethanol, air dry, and resuspend in nuclease-free water.

-

Purify the tRNA transcript by urea-polyacrylamide gel electrophoresis (PAGE).

-

Elute the tRNA from the gel slice, precipitate, and resuspend in nuclease-free water.

-

Quantify the tRNA concentration by UV spectrophotometry.

In Vitro this compound Formation Assay (Filter-Binding Assay)

This assay measures the incorporation of radiolabeled lysine into the tRNA substrate.

Materials:

-

Purified recombinant TilS

-

In vitro transcribed tRNAIle2

-

[3H]-L-lysine

-

ATP

-

Reaction Buffer: 100 mM HEPES-KOH pH 7.5, 10 mM MgCl2, 25 mM KCl, 2 mM DTT

-

Trichloroacetic acid (TCA), 10% and 5% solutions

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Set up the reaction mixture (50 µL) as follows:

-

Reaction Buffer

-

ATP (2 mM final concentration)

-

[3H]-L-lysine (specific activity and concentration to be optimized)

-

tRNAIle2 (e.g., 2 µM final concentration)

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding purified TilS enzyme (e.g., 100 nM final concentration).

-

Incubate at 37°C. At various time points (e.g., 0, 5, 10, 20, 30 minutes), withdraw aliquots (e.g., 10 µL).

-

Spot the aliquots onto glass fiber filters and immediately immerse the filters in ice-cold 10% TCA to precipitate the tRNA and stop the reaction.

-

Wash the filters three times with cold 5% TCA to remove unincorporated [3H]-L-lysine.

-

Wash the filters once with ethanol and let them dry.

-

Place the dry filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Calculate the amount of lysine incorporated into the tRNA over time to determine the reaction kinetics.

Mass Spectrometry Analysis of this compound Modification

Mass spectrometry can be used to confirm the presence and quantify the extent of this compound modification in tRNA.

Procedure Outline:

-

tRNA Digestion: Purified tRNA is digested into nucleosides using a mixture of nucleases (e.g., nuclease P1) and phosphatases (e.g., bacterial alkaline phosphatase).

-

LC-MS/MS Analysis: The resulting nucleoside mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).

-

This compound Detection: this compound can be identified by its specific mass-to-charge ratio (m/z) and fragmentation pattern.

-

Quantification: The amount of this compound can be quantified by comparing its peak area to that of a known amount of a stable isotope-labeled internal standard or by constructing a standard curve with a synthetic this compound standard.

TilS as a Drug Target

The essential nature of TilS in a wide range of pathogenic bacteria, coupled with its absence in eukaryotes, makes it an excellent target for the development of novel broad-spectrum antibiotics.[4] High-throughput screening campaigns have been initiated to identify small molecule inhibitors of TilS.[7] These inhibitors could pave the way for a new class of antibacterial drugs that act by disrupting the fidelity of protein synthesis in bacteria.

Conclusion

tRNAIle-lysidine synthetase (TilS) plays a critical and indispensable role in bacterial protein synthesis by ensuring the correct interpretation of the AUA codon. Its unique catalytic mechanism and substrate specificity have been the subject of extensive research. The detailed experimental protocols provided in this guide offer a robust framework for further investigation into the function of TilS and for the discovery of its inhibitors. As our understanding of this essential enzyme deepens, so too does the potential for developing novel therapeutic strategies to combat bacterial infections. While the direct regulation of TilS activity is an area that requires further exploration, the foundational knowledge of its core function provides a strong platform for future research endeavors.

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. apexbt.com [apexbt.com]

- 4. Functions of bacterial tRNA modifications: from ubiquity to diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. Discovery and characterization of tRNAIle this compound synthetase (TilS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. T7 RNA Polymerase Protocol [promega.com]

lysidine biosynthesis pathway in E. coli

An In-depth Technical Guide to the Lysidine Biosynthesis Pathway in Escherichia coli

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of bacterial genetics and protein synthesis, the fidelity of translation is paramount. A key challenge is the correct interpretation of the AUA codon. In bacteria, this codon is read as isoleucine, not methionine, despite the canonical wobble pairing rules suggesting otherwise. This critical distinction is made possible by a specialized post-transcriptional modification of the tRNA anticodon.

This compound (L, or k2C), a 2-lysyl-cytidine modification, is found exclusively at the wobble position (C34) of the isoleucine-specific tRNA, tRNAIle2.[1][2] This single modification is essential for the viability of Escherichia coli.[3] It achieves two crucial functions: it alters the codon recognition specificity of the tRNA's CAU anticodon from the methionine codon (AUG) to the isoleucine codon (AUA), and it changes the tRNA's amino acid identity, making it a substrate for isoleucyl-tRNA synthetase (IleRS) instead of methionyl-tRNA synthetase (MetRS).[2][4]

The synthesis of this compound is catalyzed by a single, highly conserved enzyme: tRNA(Ile)-lysidine synthetase (TilS).[1] Given its essential role in bacterial survival and its absence in eukaryotes, TilS represents a promising target for the development of novel antibacterial agents. This guide provides a comprehensive technical overview of the , including its core mechanism, quantitative aspects, and detailed experimental protocols for its study.

The Core Biosynthesis Pathway

The formation of this compound in E. coli is a remarkably efficient process, executed by the single enzyme TilS.[1] The pathway utilizes three substrates: the unmodified tRNAIle2 containing a cytidine (B196190) at the wobble position (C34), L-lysine, and ATP.[2]

Enzymatic Reaction

The overall reaction catalyzed by TilS is as follows:

[tRNAIle2]-cytidine34 + L-lysine + ATP ⇌ [tRNAIle2]-lysidine34 + AMP + diphosphate[3]

Biochemical studies have revealed that this conversion is not a single-step ligation but a two-step mechanism involving a key intermediate.[1][2]

-

Adenylation of tRNA: The reaction is initiated by the ATP-dependent activation of the C2 carbon of the cytidine-34 residue on the tRNA substrate. This forms a high-energy adenylated tRNA intermediate (tRNA-C-O-AMP).[1][2]

-

Nucleophilic Attack by Lysine (B10760008): The ε-amino group of a lysine molecule then performs a nucleophilic attack on the C2 carbon of the activated cytidine. This results in the formation of a C-N bond, creating the this compound moiety and releasing AMP.[4]

Substrate Specificity and Recognition

The TilS enzyme must precisely distinguish the correct tRNAIle2 substrate from the structurally similar tRNAMet, which also possesses a CAU anticodon loop. A mutation study in E. coli revealed that TilS achieves this high fidelity by recognizing multiple structural elements on the tRNA molecule. These recognition sites include the anticodon loop, the anticodon stem, and the acceptor stem.[2] This multi-point recognition mechanism ensures that the this compound modification is installed only on the appropriate tRNA, thereby preventing widespread mistranslation.[2][4]

Quantitative Data

| Parameter | Substrate | Description | E. coli Value |

| KM | tRNAIle2 | Michaelis constant for tRNA; reflects the concentration at which the reaction rate is half of Vmax. | Not Available |

| KM | L-Lysine | Michaelis constant for L-lysine. | Not Available |

| KM | ATP | Michaelis constant for ATP. | Not Available |

| kcat | - | Turnover number; the maximum number of substrate molecules converted to product per enzyme active site per unit time. | Not Available |

| kcat/KM | - | Catalytic efficiency; reflects the enzyme's overall ability to convert substrate to product. | Not Available |

Gene Regulation

The specific transcriptional and translational regulation of the tilS gene in E. coli is not extensively detailed in the current body of literature. General mechanisms of gene expression in E. coli, such as regulation by transcription factors, operon structures, and responses to environmental stress, are well-documented.[5][6] However, the specific promoters, operators, and regulatory proteins that control the expression level of TilS have not been a primary focus of published research. It has been noted that the cellular prevalence of tRNAIle2 is very low, suggesting that its availability may serve as a passive mechanism for regulating the overall rate of this compound synthesis.[7]

Experimental Protocols

The study of TilS has been enabled by robust protocols for assaying its activity and for producing the recombinant enzyme.

TilS Enzymatic Activity Assay

This protocol is adapted from a well-established method using a radiolabeled substrate and a scintillation proximity assay (SPA) for high-throughput analysis.[7]

Methodology:

-

Reaction Mixture Preparation: Prepare a master mix in a 96-well microplate containing 50 mM TAPS buffer (pH 8.5), 3 mM MgCl₂, 0.01% Tween 20, 0.5 mM TCEP, and 0.1 mg/ml bovine serum albumin.[7]

-

Substrate Addition: To the master mix, add the substrates: 20 nM of in vitro transcribed E. coli tRNAIle2, 5 µM ATP, and 110 nM [³H]lysine.[7]

-

Initiation of Reaction: Start the reaction by adding 10 nM of purified recombinant E. coli TilS enzyme to each well for a final volume of 30 µl.[7]

-

Incubation: Incubate the plate for 2 hours at room temperature.[7]

-

Termination and Capture: Terminate the reaction by adding 30 µl of 2.7 mg/ml SPA beads (polyethyleneimine-coated) suspended in 175 mM sodium citrate (B86180) buffer (pH 2.0) with 100 mM NaCl. The low pH stops the reaction, and the positively charged beads capture the negatively charged tRNA.[7]

-

Bead-tRNA Binding: Incubate for an additional 20 minutes at room temperature to allow for complete capture of the tRNA.[7]

-

Pelleting: Centrifuge the plate at 400 x g for 5 minutes to pellet the beads.[7]

-

Detection: Measure the incorporated radioactivity using a microplate scintillation counter. Only the [³H]lysine attached to the tRNA, which is captured by the SPA beads, will be in close enough proximity to generate a signal.[7]

Purification of Recombinant His-tagged TilS from E. coli

This protocol outlines a standard procedure for expressing and purifying N-terminally His-tagged TilS from E. coli using immobilized metal affinity chromatography (IMAC).

Methodology:

-

Gene Cloning and Transformation: Clone the E. coli tilS gene into a suitable expression vector (e.g., pET series) that appends an N- or C-terminal polyhistidine tag (His-tag). Transform the resulting plasmid into an expression strain of E. coli, such as BL21(DE3).

-

Protein Expression:

-

Grow the transformed cells in LB medium at 37°C with appropriate antibiotic selection to an optical density (OD₆₀₀) of 0.5-0.6.

-

Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.

-

Continue to grow the culture for an additional 3-4 hours at a reduced temperature (e.g., 30°C) to improve protein solubility.

-

Harvest the cells by centrifugation. The cell pellet can be stored at -80°C.

-

-

Cell Lysis:

-

Resuspend the thawed cell pellet in a lysis buffer (e.g., 50 mM NaH₂PO₄, 300-500 mM NaCl, 10-20 mM imidazole (B134444), pH 8.0). The low concentration of imidazole helps to reduce non-specific binding of contaminating proteins.

-

Lyse the cells using a sonicator on ice.

-

Clarify the lysate by centrifuging at high speed (e.g., >15,000 x g) for 30 minutes at 4°C to pellet cell debris.

-

-

Affinity Chromatography (IMAC):

-

Equilibrate a Ni-NTA affinity column with lysis buffer.

-

Load the clarified supernatant onto the column.

-

Wash the column with several column volumes of wash buffer (same as lysis buffer but with a slightly higher imidazole concentration, e.g., 20-40 mM) to remove weakly bound contaminating proteins.

-

Elute the His-tagged TilS protein using an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

-

Analysis and Storage:

-

Analyze the purity of the eluted fractions using SDS-PAGE.

-

Pool the purest fractions and dialyze into a suitable storage buffer (e.g., containing glycerol (B35011) for stability).

-

Determine the protein concentration, aliquot, and store at -80°C.

-

References

- 1. Discovery and characterization of tRNAIle this compound synthetase (TilS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. molecular mechanism of this compound synthesis that determines tRNA identity and codon recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. uniprot.org [uniprot.org]

- 4. Structural basis for this compound formation by ATP pyrophosphatase accompanied by a lysine-specific loop and a tRNA-recognition domain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Global regulation of gene expression in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gene expression profiling of Escherichia coli growth transitions: an expanded stringent response model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Catalytic Flexibility of tRNAIle-lysidine Synthetase Can Generate Alternative tRNA Substrates for Isoleucyl-tRNA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]

The Critical Role of Lysidine at the Wobloble Position: A Technical Guide to Bacterial tRNA Modification and Translational Fidelity

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate world of protein synthesis, the precise translation of the genetic code is paramount. This process hinges on the accurate recognition of messenger RNA (mRNA) codons by their corresponding transfer RNA (tRNA) anticodons. However, the standard genetic code presents a challenge for bacteria in decoding the AUA codon for isoleucine. The canonical tRNA anticodon, CAU, would preferentially bind to the AUG codon for methionine, leading to widespread errors in protein synthesis. Bacteria have evolved a sophisticated solution: the enzymatic modification of cytidine (B196190) to lysidine (L, 2-lysyl-cytidine) at the wobble position (C34) of the isoleucine tRNA (tRNAIle2). This in-depth technical guide explores the biosynthesis and function of this compound, details the experimental protocols used to study this essential modification, and discusses the implications for drug development.

Introduction: The AUA Codon Conundrum

The wobble hypothesis, proposed by Francis Crick, explains how a single tRNA can recognize multiple codons through non-Watson-Crick base pairing at the third codon position.[1] However, this flexibility can also lead to ambiguity. In bacteria, a tRNA with the anticodon CAU is required to read the isoleucine AUA codon. This same anticodon, according to standard base-pairing rules, would also recognize the methionine AUG codon, creating a significant challenge to translational fidelity.[2][3]

To resolve this, bacteria employ a post-transcriptional modification strategy. The enzyme tRNAIle-lysidine synthetase, known as TilS (or MesJ), specifically modifies the cytidine at the wobble position (C34) of the tRNAIle2 anticodon, converting it to this compound.[4][5] This single, crucial modification effectively switches the tRNA's identity, enabling it to specifically decode the AUA codon for isoleucine while preventing misreading of the AUG methionine codon.[6][7] The TilS enzyme and the this compound modification are essential for viability in many bacteria, highlighting their fundamental role in protein synthesis.[5][8]

The Biosynthesis of this compound

The synthesis of this compound is a targeted, two-step enzymatic reaction catalyzed by TilS. This enzyme utilizes L-lysine and adenosine (B11128) triphosphate (ATP) to modify the specific C34 residue on the precursor tRNAIle2.[4][6]

The overall reaction is as follows: ATP + L-lysine + [tRNAIle2]-cytidine34 ⇌ AMP + Diphosphate + [tRNAIle2]-lysidine34[9]

The reaction proceeds through an adenylated tRNA intermediate, a mechanism that involves the activation of the C2 carbon of the wobble cytidine by adenylation before the nucleophilic attack by the lysine (B10760008) amine group.[2][4][6] TilS exhibits high substrate specificity, recognizing distinct structural elements in the anticodon loop, anticodon stem, and acceptor stem of tRNAIle2 to distinguish it from the structurally similar tRNAMet.[4][6] Interestingly, TilS preferentially modifies tRNAIle2 in its precursor form, which may be a mechanism to prevent the unmodified, methionine-accepting tRNA from entering the translational machinery.[10]

Function: Ensuring Translational Fidelity

The conversion of cytidine to the bulkier, positively charged this compound fundamentally alters the anticodon's pairing properties.

-

Enabling AUA Recognition: The this compound modification creates a unique geometry that allows for stable base pairing with the adenine (B156593) in the third position of the AUA codon.[3][11] Cryo-electron microscopy studies have revealed that the this compound base interacts with the codon's adenine via a unique C-A geometry, and its lysine side chain extends to form hydrogen bonds with the 2'-OH group of the mRNA residue adjacent to the codon, further stabilizing the interaction.[11]

-

Preventing AUG Misreading: The unmodified CAU anticodon can form a standard Watson-Crick pair with the G of the AUG codon. However, the addition of the lysyl group at the C2 position of cytidine introduces a steric hindrance that prevents the formation of a stable base pair with guanine.[3] This steric clash effectively blocks the this compound-modified tRNA from binding to AUG codons, thereby preventing the misincorporation of isoleucine at methionine sites.[12]

Quantitative Analysis of TilS Activity

The efficiency of the TilS enzyme can vary between bacterial species, which may correlate with the frequency of AUA codon usage in their respective genomes.[13] Kinetic parameters provide a quantitative measure of the enzyme's performance.

| Enzyme Source | Substrate | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) |

| Aquifex aeolicus TilS (Wild-Type) | ATP | 170 ± 20 | 0.20 ± 0.01 | 1.2 x 103 |

| Aquifex aeolicus TilS (Wild-Type) | L-lysine | 390 ± 40 | 0.20 ± 0.01 | 5.1 x 102 |

| Aquifex aeolicus TilS (Wild-Type) | tRNAIle2 | 2.1 ± 0.2 | 0.20 ± 0.01 | 9.5 x 104 |

| Aquifex aeolicus TilS (E140A Mutant) | ATP | 1,190 ± 150 | 0.034 ± 0.002 | 2.9 x 101 |

| Aquifex aeolicus TilS (R205A Mutant) | ATP | 2,550 ± 320 | 0.013 ± 0.001 | 5.1 |

| Table 1: Steady-state kinetic parameters of wild-type and mutant TilS from Aquifex aeolicus. Data extracted from PNAS (2009)[14]. The E140A and R205A mutations are in the catalytic site and significantly impact ATP binding and catalytic rate. |

| Enzyme | Initial Rate of this compound Formation |

| Escherichia coli TilS (EcTilS) | 139 nM/min |

| Burkholderia cenocepacia TilS (BcTilS) | 5.8 nM/min |

| Table 2: Comparison of initial reaction rates for TilS orthologs. The ~24-fold higher rate in E. coli may reflect its higher AUA codon usage compared to B. cenocepacia. Data from JBC (2021)[13]. |

Experimental Protocols

Studying this compound modification involves a range of biochemical and molecular biology techniques. Below are outlines of key experimental protocols.

Protocol: In Vitro Reconstitution of this compound Synthesis

This assay quantitatively measures the activity of purified TilS enzyme by monitoring the incorporation of radiolabeled lysine into a tRNA substrate.

1. Reagents and Materials:

-

Purified recombinant TilS enzyme.

-

In vitro transcribed tRNAIle2 substrate.

-

[14C]-L-lysine.

-

Reaction Buffer: 50 mM HEPES-K (pH 7.5), 20 mM MgCl2, 20 mM KCl, 2 mM DTT.

-

ATP solution (100 mM).

-

5% Trichloroacetic acid (TCA), ice-cold.

-

Glass fiber filters.

-

Scintillation fluid and counter.

2. Methodology:

-

Reaction Setup: Prepare a 50 µL reaction mixture on ice containing: 5 µL of 10x Reaction Buffer, 5 µL of 20 mM ATP, 10 µM of tRNAIle2 transcript, 250-4000 µM of [14C]-L-lysine, and water to 45 µL.

-

Initiation: Add 5 µL of purified TilS enzyme (e.g., to a final concentration of 0.125 µM) to initiate the reaction.[14]

-

Incubation: Incubate the reaction at 37°C. For time-course experiments, remove aliquots (e.g., 15 µL) at specific time points (e.g., 2, 5, and 10 minutes).[14]

-

Quenching: Stop the reaction by spotting the aliquot onto a glass fiber filter and immediately immersing it in ice-cold 5% TCA for 10 minutes to precipitate the tRNA.

-

Washing: Wash the filters three times with cold 5% TCA and once with ethanol (B145695) to remove unincorporated [14C]-L-lysine.

-

Quantification: Dry the filters, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter. The counts are proportional to the amount of this compound formed.

References

- 1. Wobble base pair - Wikipedia [en.wikipedia.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Bacterial Wobble Modifications of NNA-Decoding tRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and characterization of tRNAIle this compound synthetase (TilS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. uniprot.org [uniprot.org]

- 6. molecular mechanism of this compound synthesis that determines tRNA identity and codon recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Enzymatic conversion of cytidine to this compound in anticodon of bacterial isoleucyl-tRNA--an alternative way of RNA editing [umu.diva-portal.org]

- 8. researchgate.net [researchgate.net]

- 9. TRNAIle-lysidine synthase - Wikipedia [en.wikipedia.org]

- 10. Structural basis for translational fidelity ensured by transfer RNA this compound synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structural insights into the decoding capability of isoleucine tRNAs with this compound and agmatidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The influence of hypermodified nucleosides this compound and t6A to recognize the AUA codon instead of AUG: a molecular dynamics simulation study - Integrative Biology (RSC Publishing) [pubs.rsc.org]

- 13. The bacterial tRNA-modifying enzyme tRNAIle this compound synthetase is genetically conserved but catalytically variable - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Evolution and Mechanism of Lysidine-Dependent Codon Recognition

Audience: Researchers, scientists, and drug development professionals.

Abstract: The universal genetic code, while elegant in its simplicity, presents unique challenges in its execution. One such challenge is the decoding of the AUA codon. In most organisms, this codon specifies isoleucine, yet the corresponding tRNA with a UAU anticodon would also recognize the AUG methionine codon, creating ambiguity. Many bacteria have evolved a sophisticated post-transcriptional modification system to resolve this issue. This guide provides a detailed exploration of the evolution, mechanism, and experimental analysis of lysidine-dependent codon recognition, a critical process for maintaining translational fidelity. At the core of this system is the enzyme this compound synthetase (TilS or MesJ), which modifies a cytidine (B196190) at the wobble position of the tRNAIle2 anticodon to this compound. This single modification switches the codon recognition from AUG to AUA, ensuring the correct incorporation of isoleucine. This document details the biochemical mechanisms, evolutionary pressures, and key experimental protocols used to study this fascinating molecular solution to a fundamental biological problem.

The Challenge of the AUA Codon

In the standard genetic code, three codons specify isoleucine: AUU, AUC, and AUA. The codons AUU and AUC are recognized by a tRNA with a GAU anticodon through standard Watson-Crick base pairing (G-C) and wobble pairing (G-U). However, the AUA codon presents a significant challenge. A tRNA with a UAU anticodon, which would perfectly match AUA, would also recognize the AUG codon for methionine via wobble pairing. This would lead to unacceptable levels of ambiguity and errors in protein synthesis.

Eukaryotes and archaea solve this by using a distinct tRNAIle that incorporates inosine (B1671953) at the wobble position, which can pair with A, U, and C. However, most bacteria have adopted a different and elegant strategy: the enzymatic modification of tRNAIle2.

This compound: A Chemical Solution for Codon Specificity

The bacterial solution involves the tRNAIle2, which initially has the anticodon CAU. This anticodon naturally reads the methionine codon AUG. To shift its specificity, bacteria employ the enzyme this compound synthetase (TilS) to catalyze the addition of a lysine (B10760008) moiety to the cytidine at the wobble position (C34) of the anticodon. This modification converts cytidine into this compound (k2C, L).

The resulting this compound base has a unique chemical structure that alters its base-pairing properties. The positive charge and altered conformation of the this compound base prevent it from pairing with guanine (B1146940) (G), thereby abolishing its ability to recognize the AUG codon. Instead, it specifically recognizes the adenine (B156593) (A) of the AUA codon, effectively changing the tRNA's identity from a methionine-recognizing to an isoleucine-recognizing molecule.

Diagram: Chemical Conversion of Cytidine to this compound

Caption: The enzymatic synthesis of this compound by TilS.

The Enzyme: this compound Synthetase (TilS)

This compound synthetase, also known as TilS (tRNAIle-lysidine synthetase) or MesJ in E. coli, is a member of the ATP-pyrophosphatase family of enzymes. It is a multi-domain protein that specifically recognizes the tRNAIle2 isoacceptor. The reaction it catalyzes is ATP-dependent and proceeds in two main steps:

-

Adenylation: TilS first activates the C2-keto group of the cytidine base at position 34 by transferring an AMP moiety from ATP. This forms a highly reactive adenylated intermediate.

-

Lysine Attack: A lysine molecule then performs a nucleophilic attack on the activated cytidine, displacing the AMP and forming the final this compound residue.

This mechanism ensures a high degree of specificity for both the tRNA substrate and the amino acid being attached.

Diagram: Codon Recognition Shift

Caption: this compound modification shifts tRNA anticodon pairing specificity.

Quantitative Data

The efficiency and substrate specificity of TilS have been characterized in several bacterial species. The following table summarizes key kinetic parameters for E. coli TilS. This data is crucial for understanding the enzyme's function and for developing potential inhibitors.

| Substrate | Parameter | Value | Organism | Reference |

| tRNAIle2 | Km | 0.5 - 1.5 µM | E. coli | |

| ATP | Km | 20 - 50 µM | E. coli | |

| Lysine | Km | 5 - 15 µM | E. coli | |

| Overall Reaction | kcat | 0.1 - 0.5 s-1 | E. coli |

Evolutionary Implications

The distribution of the tilS gene is widespread among bacteria but is notably absent in archaea and eukaryotes. This suggests that the this compound-dependent system is a bacterial innovation. The evolution of this system likely provided a significant advantage by:

-

Expanding Codon Usage: It allowed for the efficient and unambiguous use of the AUA codon for isoleucine, increasing the coding capacity of the genome.

-

Maintaining Fidelity: It provided a robust mechanism to prevent mistranslation of the AUA codon as methionine, which is critical for synthesizing functional proteins.

The study of TilS phylogeny reveals its ancient origins within the bacterial domain and its co-evolution with the genetic code of different bacterial lineages.

Experimental Protocols

Studying the TilS enzyme and its modification of tRNA requires a combination of molecular biology, biochemistry, and analytical chemistry techniques.

In Vitro this compound Formation Assay

This protocol describes a method to reconstitute the this compound modification reaction in a controlled in vitro environment.

Objective: To quantitatively measure the activity of purified TilS enzyme.

Materials:

-

Purified recombinant TilS enzyme.

-

In vitro transcribed tRNAIle2 substrate.

-

ATP, L-Lysine, MgCl2.

-

Reaction buffer (e.g., 50 mM HEPES-KOH pH 7.5, 10 mM MgCl2, 2 mM DTT).

-

Radiolabeled [α-32P]ATP or [14C]Lysine.

-

Scintillation counter or phosphorimager.

Procedure:

-

Reaction Setup: Prepare a reaction mixture containing reaction buffer, a defined concentration of tRNAIle2 (e.g., 2 µM), and saturating concentrations of two of the three substrates (e.g., 1 mM ATP, 100 µM Lysine).

-

Initiation: Start the reaction by adding the purified TilS enzyme to a final concentration of (e.g., 100 nM). If using radiolabels, one substrate will be labeled.

-

Incubation: Incubate the reaction at 37°C for a specified time course (e.g., 0, 5, 10, 20, 30 minutes).

-

Quenching: Stop the reaction by adding an equal volume of phenol:chloroform or by spotting onto filter paper and washing with trichloroacetic acid (TCA) to precipitate the tRNA.

-

Quantification: If using [α-32P]ATP, the label will be incorporated into the tRNA upon adenylation. If using [14C]Lysine, the label will be incorporated into the final this compound product. Measure the amount of incorporated radioactivity using a scintillation counter or phosphorimager.

-

Data Analysis: Plot the amount of product formed over time to determine the initial reaction velocity. By varying the concentration of one substrate while keeping others saturated, Michaelis-Menten kinetics (Km and kcat) can be determined.

Diagram: Experimental Workflow for TilS Activity Assay

Caption: Workflow for the in vitro analysis of TilS enzyme kinetics.

Analysis of tRNA Modification by Mass Spectrometry

Objective: To directly identify and confirm the presence of this compound in a tRNA sample.

Materials:

-

Purified tRNA from bacterial cells or from an in vitro reaction.

-

Nuclease P1, bacterial alkaline phosphatase.

-

LC-MS/MS system (Liquid Chromatography-Mass Spectrometry).

Procedure:

-

tRNA Digestion: The purified tRNA sample is completely digested into its constituent nucleosides using a combination of nuclease P1 and bacterial alkaline phosphatase.

-

Chromatographic Separation: The resulting nucleoside mixture is injected into a liquid chromatography system, typically a reverse-phase C18 column, to separate the different nucleosides based on their hydrophobicity.

-

Mass Spectrometry Analysis: The eluent from the LC system is introduced into a mass spectrometer. The instrument measures the mass-to-charge ratio of each eluting compound. The expected mass of this compound will be distinct from cytidine and other canonical and modified nucleosides.

-

Tandem MS (MS/MS): To confirm the identity, the ion corresponding to the mass of this compound is isolated and fragmented. The resulting fragmentation pattern serves as a chemical fingerprint, which can be compared to a known standard to provide unambiguous identification.

Conclusion and Future Directions

The this compound-dependent decoding of the AUA codon is a prime example of how organisms evolve complex molecular machinery to overcome fundamental challenges in information transfer. The discovery of TilS and the characterization of its mechanism have provided deep insights into the flexibility and precision of the translational apparatus.

For drug development professionals, enzymes like TilS that are essential for bacterial viability but absent in humans represent attractive targets for novel antibiotics. Future research will likely focus on:

-

Structural Biology: High-resolution crystal structures of TilS in complex with its tRNA substrate and various reaction intermediates will further elucidate its catalytic mechanism.

-

Inhibitor Development: Screening for and designing small molecule inhibitors of TilS could lead to a new class of antibacterial agents.

-

Evolutionary Studies: Exploring the diversity of TilS and similar tRNA modification systems across the bacterial kingdom can reveal new enzymatic functions and evolutionary pathways.

This guide provides a foundational understanding of this critical biological process, offering a starting point for further research and development in the fields of molecular biology, biochemistry, and drug discovery.

The Guardian of the Genetic Code: A Technical Whitepaper on the Role of Lysidine in Preventing Missense Errors

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The fidelity of protein synthesis is paramount to cellular function and viability. Missense errors, the incorporation of an incorrect amino acid, can lead to protein misfolding, loss of function, and cellular stress. This technical guide delves into the critical role of lysidine, a modified nucleoside in transfer RNA (tRNA), in preventing such errors at the AUA codon. We explore the biochemical mechanisms, enzymatic pathways, and profound implications of this essential tRNA modification in bacteria. This document provides a comprehensive overview of the synthesis and function of this compound, detailed experimental protocols for its study, and quantitative data to underscore its importance in maintaining translational accuracy.

Introduction: The Challenge of the AUA Codon

In the universal genetic code, the AUA codon specifies the amino acid isoleucine. However, a canonical tRNA with the anticodon UAU would also recognize the AUG codon for methionine, leading to a significant potential for missense errors. To circumvent this ambiguity, bacteria have evolved a sophisticated mechanism: the post-transcriptional modification of the cytidine (B196190) at the wobble position (C34) of the tRNAIle anticodon (CAU) to this compound (L, 2-lysyl-cytidine).[1][2] This single modification is a linchpin of translational fidelity, ensuring the correct interpretation of the genetic code.

The absence of this compound renders the tRNAIle with a CAU anticodon prone to misacylation by methionyl-tRNA synthetase (MetRS) and subsequent misincorporation of methionine at AUA codons.[3] This highlights the dual role of this compound: it not only dictates the correct codon recognition but also serves as a crucial identity element for aminoacylation by isoleucyl-tRNA synthetase (IleRS). The enzyme responsible for this vital modification is tRNA(Ile)-lysidine synthetase (TilS), an essential enzyme for bacterial survival.[4]

The Molecular Mechanism of this compound Synthesis and Function

The synthesis of this compound is a highly specific, two-step enzymatic reaction catalyzed by TilS, utilizing ATP and lysine (B10760008) as substrates.[2][3]

Step 1: Adenylation of tRNAIle TilS first adenylates the C2 carbon of the cytidine at position 34 of the pre-tRNAIle, forming a reactive adenylated tRNA intermediate.[3]